molecular formula C9H7NO4 B129673 5,6-Dihydroxy-1H-indole-2-carboxylic acid CAS No. 4790-08-3

5,6-Dihydroxy-1H-indole-2-carboxylic acid

Cat. No.: B129673
CAS No.: 4790-08-3
M. Wt: 193.16 g/mol
InChI Key: YFTGOBNOJKXZJC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dihydroxy-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of indole with phenol under specific conditions . Another method includes the use of potassium hydrogencarbonate, sodium hydroxide, and potassium hexacyanoferrate (III) in water under an inert atmosphere . These reactions typically require controlled temperatures and anaerobic conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other electrophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various indole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydroxy-1H-indole-2-carboxylic acid is unique due to its dual hydroxyl groups and carboxylic acid functionality, which confer distinct chemical reactivity and biological activity. Its role as a melanin precursor and potential antiviral agent highlights its importance in both biological and medicinal chemistry.

Properties

IUPAC Name

5,6-dihydroxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10-12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGOBNOJKXZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CC(=C1O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197327
Record name 5,6-Dihydroxy-2-indolylcarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-Dihydroxyindole-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4790-08-3
Record name 5,6-Dihydroxyindole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4790-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydroxy-2-indolylcarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004790083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dihydroxy-2-indolylcarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DIHYDROXY-1H-INDOLE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6M6LZR326
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,6-Dihydroxyindole-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the ratio of DHICA to 5,6-dihydroxyindole (DHI) impact the antioxidant properties of eumelanin, and what is the significance of this for photoprotection?

A1: Research suggests that the ratio of DHICA to DHI significantly influences the antioxidant properties of eumelanin, directly impacting its photoprotective capabilities. The study found that bond dissociation enthalpies (BDEs) – a key factor in determining antioxidant capacity – are influenced by the relative abundance of DHICA and DHI []. This finding provides a molecular-level explanation for the observed variation in eumelanin's antioxidant properties depending on its DHICA/DHI composition. A higher DHICA content appears to enhance eumelanin's ability to neutralize free radicals, thereby bolstering its photoprotective function. This understanding is crucial for unraveling the complex mechanisms underlying eumelanin's role in mitigating UV-induced damage.

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